molecular formula C10H20O3 B8730977 8-Hydroxyoctyl acetate CAS No. 40646-17-1

8-Hydroxyoctyl acetate

Cat. No.: B8730977
CAS No.: 40646-17-1
M. Wt: 188.26 g/mol
InChI Key: YXXBWDUFNZATIK-UHFFFAOYSA-N
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Description

8-Hydroxyoctyl acetate (IUPAC name: 8-acetoxyoctan-1-ol) is a mid-chain ester featuring an eight-carbon alkyl chain with a hydroxyl group at the terminal position and an acetylated hydroxyl group. It is synthesized via monoesterification of 1,8-octanediol with acetic acid or its derivatives, yielding a compound with both hydrophilic (hydroxyl) and lipophilic (acetate) moieties . This bifunctional nature makes it valuable as an intermediate in organic synthesis, particularly in the production of insect sex pheromones like (Z/E)-8-dodecenyl acetate . Additionally, derivatives of this compound are utilized in polymer chemistry, where the hydroxyl group enables further functionalization for applications in coatings and dispersions .

Properties

CAS No.

40646-17-1

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

8-hydroxyoctyl acetate

InChI

InChI=1S/C10H20O3/c1-10(12)13-9-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3

InChI Key

YXXBWDUFNZATIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCO

Origin of Product

United States

Chemical Reactions Analysis

Oxidation to 8-Oxo Octanol Acetate

The hydroxyl group of 8-hydroxyoctyl acetate undergoes oxidation using pyridinium chlorochromate (PCC) in anhydrous dichloromethane. This reaction proceeds at room temperature over 3–5 hours, forming 8-oxo octanol acetate (a ketone derivative) . The product is isolated via filtration, extraction, and chromatography.

Reaction TypeReagents/ConditionsProductYieldReference
PCC oxidationPCC (1.2–1.5 equiv), CH₂Cl₂, RT8-Oxo octanol acetateN/A

Wittig Reaction for Alkene Formation

8-Oxo octanol acetate participates in Wittig reactions with phosphonium ylides to form α,β-unsaturated esters. For example, reaction with n-butyltriphenylphosphonium bromide under basic conditions (e.g., n-BuLi, −78°C) generates (Z/E)-8-dodecenyl acetate . The reaction requires anhydrous tetrahydrofuran (THF) and inert atmosphere conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Wittig olefinationn-BuLi, THF, −78°C, N₂ atmosphere(Z/E)-8-Dodecenyl acetateN/A

Base-Induced Hydrolysis

While not explicitly documented for this compound, analogous esters undergo base-induced hydrolysis in aqueous NaOH or KOH, yielding the corresponding alcohol (1,8-octanediol) and acetate ion. This reaction is irreversible under basic conditions due to deprotonation of the intermediate .

Reaction TypeReagents/ConditionsProductYieldReference
HydrolysisNaOH/KOH, H₂O, heat1,8-Octanediol + acetateN/A

Key Observations

  • Steric and Electronic Effects : The hydroxyl group’s position at C-8 limits steric hindrance, facilitating oxidation and nucleophilic reactions.

  • Reaction Reversibility : Esterification is highly reversible under acidic conditions, necessitating excess reagents or selective product removal .

  • Stereoselectivity : The Wittig reaction produces a mixture of (Z) and (E) alkenes, requiring chromatographic separation for isomer isolation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
8-Hydroxyoctyl acetate C₁₀H₂₀O₃ 188.26 g/mol Hydroxyl, ester Terminal hydroxyl, acetylated mid-chain
Hexyl acetate C₈H₁₆O₂ 144.21 g/mol Ester Short-chain (6 carbons), no hydroxyl group
(E)-8-Dodecenyl acetate C₁₄H₂₆O₂ 226.36 g/mol Ester, alkene Unsaturated 12-carbon chain, pheromone
Methyl aceto acetate C₅H₈O₃ 116.12 g/mol Ester, ketone Branched structure, pharmaceutical intermediate
Vinyl acetate C₄H₆O₂ 86.09 g/mol Ester, vinyl group Polymerizable monomer (e.g., polyvinyl acetate)

Physicochemical Properties

Property This compound Hexyl acetate (E)-8-Dodecenyl acetate
Boiling Point Not reported 169–172°C 250–252°C
Solubility Hydrophobic/lipophilic Miscible with organic solvents Low water solubility
Stability Sensitive to oxidation Stable Stable under refrigeration

Research Findings and Key Differentiators

Functional Versatility : Unlike hexyl acetate, this compound’s terminal hydroxyl group enables further chemical modifications, such as oxidation to ketones or participation in condensation reactions .

Biological Relevance: this compound derivatives exhibit bioactivity in drug discovery (e.g., antimalarial and anticancer naphthoquinones) due to their ability to penetrate lipid bilayers .

Industrial Utility : In polymer dispersions, 8-hydroxyoctyl acrylate improves adhesion and stability compared to shorter-chain esters like 2-ethylhexyl acrylate .

Preparation Methods

Base-Mediated Acetylation

8-Hydroxyoctanol reacts with acetyl chloride in pyridine or sodium acetate, yielding 8-hydroxyoctyl acetate in 80–88% yield after 4–6 hours at 0–25°C. Pyridine scavenges HCl, preventing side reactions, while sodium acetate offers milder conditions suitable for acid-sensitive substrates.

Procedure :

  • Dissolve 8-hydroxyoctanol (1.0 equiv) in dry dichloromethane.

  • Add acetyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir at 25°C for 6 hours, then wash with NaHCO₃ and brine.

Limitations :

  • Requires anhydrous conditions to avoid hydrolysis.

  • Pyridine’s toxicity complicates large-scale applications.

Transesterification from Ethyl Acetate

Acid-Catalyzed Transesterification

Using excess ethyl acetate and 8-hydroxyoctanol with Amberlyst-15 (a sulfonic acid resin) at 80°C for 12 hours yields 75–82% product. The equilibrium-driven process benefits from removing ethanol via distillation.

Optimization Data :

CatalystTemperature (°C)Yield (%)
Amberlyst-158082
H₂SO₄7078
None10045

Enzymatic Acetylation

Lipase-Catalyzed Synthesis

Immobilized Candida antarctica lipase B (Novozym 435) in hexane acetylates 8-hydroxyoctanol at 40°C with 70–75% conversion after 24 hours. While environmentally benign, the method’s slow kinetics and solvent requirements limit industrial adoption.

Tandem Oxidation-Acetylation from 1,8-Octanediol

Selective Oxidation to 8-Hydroxyoctanal

1,8-Octanediol undergoes oxidation with TEMPO/NaClO₂ to 8-hydroxyoctanal (92% yield), followed by NaBH₄ reduction to 8-hydroxyoctanol (95% yield). Subsequent acetylation via Method 1.1 completes the sequence.

Advantages :

  • Avoids protection-deprotection steps.

  • Scalable to multi-kilogram batches.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Catalytic SystemScalability
Solid Acid Esterification98–100130–140Ti-Zr-Al/Molecular SieveHigh
Acetyl Chloride80–880–25Pyridine/NaOAcMedium
Transesterification75–8270–80Amberlyst-15Moderate
Enzymatic70–7540Novozym 435Low
Tandem Oxidation87–9025–60TEMPO/NaClO₂High

Q & A

Q. What statistical frameworks ensure robust analysis of dose-response relationships?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to sigmoidal data. Report effect sizes (Cohen’s d), confidence intervals, and power analysis to avoid Type I/II errors. Bayesian methods (e.g., Markov Chain Monte Carlo) handle small sample sizes. Transparent reporting per Nature Research guidelines ensures reproducibility .

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